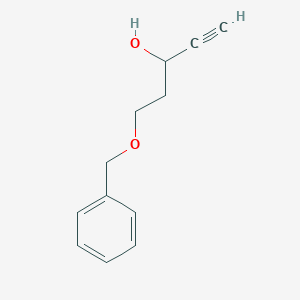

1-Pentyn-3-ol, 5-(phenylmethoxy)-

Beschreibung

1-Pentyn-3-ol, 5-(phenylmethoxy)- is an alkynol derivative characterized by a terminal alkyne group (C≡CH), a hydroxyl group at position 3, and a phenylmethoxy (benzyloxy) substituent at position 5. The structural formula is inferred as HC≡C-CH(OH)-CH₂-OCH₂C₆H₅, with a molecular formula of C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol (calculated).

The phenylmethoxy group likely serves as a protective moiety for the hydroxyl group, a strategy common in organic synthesis to modulate reactivity during multi-step reactions .

Eigenschaften

CAS-Nummer |

90246-36-9 |

|---|---|

Molekularformel |

C12H14O2 |

Molekulargewicht |

190.24 g/mol |

IUPAC-Name |

5-phenylmethoxypent-1-yn-3-ol |

InChI |

InChI=1S/C12H14O2/c1-2-12(13)8-9-14-10-11-6-4-3-5-7-11/h1,3-7,12-13H,8-10H2 |

InChI-Schlüssel |

OHLYAMDFUGWEPR-UHFFFAOYSA-N |

Kanonische SMILES |

C#CC(CCOCC1=CC=CC=C1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Pentyn-3-ol, 5-(phenylmethoxy)- can be achieved through various synthetic routes. One common method involves the reaction of 1-pentyn-3-ol with phenylmethanol under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-Pentyn-3-ol, 5-(phenylmethoxy)- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the triple bond to a double or single bond, using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Pentyn-3-ol, 5-(phenylmethoxy)- has various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Pentyn-3-ol, 5-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the phenylmethoxy group can influence its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties and reactivity of 1-Pentyn-3-ol, 5-(phenylmethoxy)- , the following compounds are compared:

Table 1: Structural and Functional Comparison of Alkynols and Related Derivatives

Key Comparative Insights:

Functional Group Effects :

- The phenylmethoxy group in the target compound increases molecular weight and lipophilicity compared to 1-Pentyn-3-ol (84.12 vs. 190.24 g/mol). This substituent may enhance solubility in aromatic solvents and reduce volatility .

- Silyl-protected derivatives (e.g., C₁₃H₂₆O₂Si) exhibit higher thermal and hydrolytic stability than benzyl ethers but require specialized conditions (e.g., fluoride ions) for deprotection .

The hexenol analog (C₁₉H₂₂O₂) highlights how replacing the alkyne with an alkene reduces electron-deficient character, affecting cycloaddition or oxidation reactions .

Physical Properties :

- Boiling points correlate with molecular weight and substituent bulk. For example, 1-Phenyl-1-pentyn-5-ol boils at 146°C (15 mmHg), whereas the target compound likely has a higher bp due to the benzyloxy group .

- Silyl derivatives (e.g., 242.43 g/mol) are typically liquids or low-melting solids, contrasting with crystalline benzyl ethers .

Research Findings and Discussion

- Synthetic Challenges : The target compound’s synthesis may face steric hindrance during benzylation at position 5, requiring optimized bases (e.g., K₂CO₃) and polar aprotic solvents .

- Stability Considerations : The propargyl alcohol backbone is prone to acid-catalyzed polymerization, but the benzyloxy group may mitigate this by reducing hydroxyl acidity .

- Applications: Analogous compounds are intermediates in pharmaceuticals and agrochemicals. For example, silyl-protected alkynols are precursors in Sonogashira couplings , while benzyloxy groups facilitate controlled deprotection in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.